Cas no 1937339-13-3 (methyl 2-methyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoate)

Technical Introduction: Methyl 2-methyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoate is a specialized ester compound featuring a triazole-functionalized acrylate structure. Its key advantages include a reactive α,β-unsaturated ester moiety, enabling participation in conjugate addition and polymerization reactions, while the 2-methyl-1,2,3-triazole group offers heterocyclic versatility for further functionalization. This compound is of interest in medicinal chemistry and materials science due to its potential as a building block for bioactive molecules or functional polymers. Its structural rigidity and electron-rich triazole ring may enhance stability and binding interactions in targeted applications. Suitable for controlled synthetic modifications, it serves as a valuable intermediate in organic and polymer chemistry.
methyl 2-methyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoate structure
1937339-13-3 structure
Product name:methyl 2-methyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoate
CAS No:1937339-13-3
MF:C8H11N3O2
Molecular Weight:181.191841363907
CID:5248353

methyl 2-methyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoate 化学的及び物理的性質

名前と識別子

    • 2-Propenoic acid, 2-methyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)-, methyl ester
    • methyl 2-methyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoate
    • インチ: 1S/C8H11N3O2/c1-6(8(12)13-3)4-7-5-9-11(2)10-7/h4-5H,1-3H3
    • InChIKey: YZCPSKYJCCEEGP-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)C(C)=CC1C=NN(C)N=1

methyl 2-methyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-253346-1.0g
methyl 2-methyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoate
1937339-13-3
1.0g
$0.0 2023-03-01
Enamine
EN300-253346-1g
methyl 2-methyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoate
1937339-13-3
1g
$0.0 2023-09-14

methyl 2-methyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoate 関連文献

methyl 2-methyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoateに関する追加情報

Research Briefing on Methyl 2-methyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoate (CAS: 1937339-13-3)

This research briefing provides an in-depth analysis of the latest scientific developments surrounding the compound methyl 2-methyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoate (CAS: 1937339-13-3), a structurally unique molecule that has recently gained attention in chemical biology and medicinal chemistry research. The compound features a triazole moiety conjugated with an α,β-unsaturated ester, making it particularly interesting for drug discovery applications.

Recent studies (2023-2024) have demonstrated that this compound serves as a versatile building block in click chemistry reactions, particularly in the synthesis of heterocyclic compounds with potential biological activity. The electron-deficient nature of the α,β-unsaturated ester allows for efficient Michael addition reactions, while the triazole ring provides opportunities for further functionalization through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

In medicinal chemistry applications, researchers have explored methyl 2-methyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoate as a potential pharmacophore in the development of kinase inhibitors. Preliminary molecular docking studies suggest that the compound can interact with the ATP-binding sites of certain protein kinases, though the exact binding mode requires further elucidation. The compound's structural features make it particularly interesting for targeting kinases with large hydrophobic pockets.

From a synthetic chemistry perspective, recent publications have highlighted improved synthetic routes to 1937339-13-3 with better yields (up to 78%) and purity (>98%). The optimized protocol involves a one-pot reaction sequence starting from commercially available 2-methyl-2H-1,2,3-triazole-4-carbaldehyde, followed by Horner-Wadsworth-Emmons olefination using methyl 2-(diethoxyphosphoryl)propanoate.

Notably, the compound has shown promise in chemical biology applications as a photoaffinity labeling agent. The α,β-unsaturated ester moiety can serve as a Michael acceptor for nucleophilic amino acids in proteins, while the triazole ring allows for subsequent bioconjugation. This dual functionality makes 1937339-13-3 particularly valuable for target identification studies in proteomics research.

Recent stability studies (2024) have revealed that methyl 2-methyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoate maintains good stability in physiological buffers (pH 7.4) for up to 24 hours at 37°C, with approximately 85% of the compound remaining intact. This stability profile suggests potential for in vivo applications, though further pharmacokinetic studies are needed.

Looking forward, several research groups have proposed using 1937339-13-3 as a scaffold for developing PROTACs (proteolysis targeting chimeras), leveraging its ability to simultaneously bind to target proteins and E3 ubiquitin ligases. Early-stage research in this direction shows promising preliminary results in cancer cell lines, though extensive optimization is still required.

In conclusion, methyl 2-methyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoate represents an exciting chemical entity with multiple applications in drug discovery and chemical biology. Its unique structural features, synthetic accessibility, and versatile reactivity profile make it a valuable tool for medicinal chemists and chemical biologists alike. Future research directions will likely focus on expanding its applications in targeted protein degradation and covalent inhibitor development.

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